Ethyl 2-chloro-5-methoxy-4-methylbenzoate
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Overview
Description
Ethyl 2-chloro-5-methoxy-4-methylbenzoate is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoic acid and is characterized by the presence of a chloro, methoxy, and methyl group on the benzene ring, along with an ethyl ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-5-methoxy-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-5-methoxy-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-methoxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Ethyl 2-chloro-5-methoxy-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-methoxy-4-methylbenzoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-4-methylbenzoate: Similar structure but lacks the methoxy group.
Ethyl 2-chloro-5-methylbenzoate: Similar structure but lacks the methoxy group.
Ethyl 2-methoxy-4-methylbenzoate: Similar structure but lacks the chloro group.
Uniqueness
Ethyl 2-chloro-5-methoxy-4-methylbenzoate is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13ClO3 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 2-chloro-5-methoxy-4-methylbenzoate |
InChI |
InChI=1S/C11H13ClO3/c1-4-15-11(13)8-6-10(14-3)7(2)5-9(8)12/h5-6H,4H2,1-3H3 |
InChI Key |
JQGPJJUURZTZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)OC)C)Cl |
Origin of Product |
United States |
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